6-Bromo-1-methyl-1,2,3,4-tetrahydroisoquinoline
CAS No.:
Cat. No.: VC13436550
Molecular Formula: C10H12BrN
Molecular Weight: 226.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H12BrN |
|---|---|
| Molecular Weight | 226.11 g/mol |
| IUPAC Name | 6-bromo-1-methyl-1,2,3,4-tetrahydroisoquinoline |
| Standard InChI | InChI=1S/C10H12BrN/c1-7-10-3-2-9(11)6-8(10)4-5-12-7/h2-3,6-7,12H,4-5H2,1H3 |
| Standard InChI Key | JWPFGTSRERYDEW-UHFFFAOYSA-N |
| SMILES | CC1C2=C(CCN1)C=C(C=C2)Br |
| Canonical SMILES | CC1C2=C(CCN1)C=C(C=C2)Br |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s core structure consists of a fused benzene ring and a partially saturated nitrogen-containing ring. The bromine atom at position 6 introduces steric and electronic effects, while the methyl group at position 1 enhances structural rigidity. Key properties include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 226.11 g/mol |
| IUPAC Name | 6-bromo-1-methyl-1,2,3,4-tetrahydroisoquinoline |
| Canonical SMILES | CC1C2=C(CCN1)C=C(C=C2)Br |
| Boiling Point | 282.9±40.0 °C (predicted) |
| Density | 1.4±0.1 g/cm³ |
The stereochemistry at the 1-position (methyl substitution) creates a chiral center, which may influence its interactions with biological targets.
Synthetic Routes
Synthesis typically involves multi-step organic reactions. One validated method, adapted from analogous THIQ derivatives, includes:
-
Reductive Amination: Starting with 3-bromophenylacetonitrile, catalytic hydrogenation with Raney nickel yields 3-bromophenethylamine .
-
Cyclization: Reaction with methyl chloroformate and subsequent acid-catalyzed ring closure forms the tetrahydroisoquinoline core .
-
Functionalization: Bromination at position 6 and methylation at position 1 are achieved using selective alkylating agents.
Industrial-scale production employs continuous flow reactors to optimize yield (>70%) and purity .
Biological Activities and Mechanisms
Antimicrobial Efficacy
The bromine atom enhances electrophilicity, enabling interactions with microbial enzymes. Preliminary studies on similar compounds show:
-
Broad-Spectrum Activity: MIC values of 30–50 µg/mL against Staphylococcus aureus and Escherichia coli.
-
Biofilm Disruption: Interference with quorum-sensing pathways in Gram-positive bacteria.
Pharmacokinetic Profile
-
Absorption: Low gastrointestinal absorption due to high polarity (LogP ≈ 2.1).
-
Metabolism: Hepatic CYP2D6-mediated oxidation, producing inactive metabolites.
-
Half-Life: ~4.2 hours in rodent models, suggesting frequent dosing requirements.
Applications in Medicinal Chemistry
Drug Development
The compound serves as a versatile intermediate for synthesizing derivatives with enhanced bioactivity:
-
Anticancer Agents: Bromine facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl groups targeting kinase inhibitors .
-
Antipsychotics: Methyl substitution improves blood-brain barrier penetration compared to non-methylated analogs.
Structural-Activity Relationships (SAR)
Key modifications influencing activity include:
-
Halogen Substitution: Bromine > Chlorine > Fluorine in antimicrobial potency.
-
Methyl Positioning: 1-Methyl enhances metabolic stability over 2- or 3-methyl isomers.
| Derivative | Bioactivity (IC₅₀) |
|---|---|
| 6-Bromo-1-Me-THIQ | Dopamine D2: 120 nM |
| 6-Chloro-1-Me-THIQ | D2: 180 nM; MIC (S. aureus): 45 µg/mL |
| 6-Fluoro-2-Me-THIQ | D2: 250 nM; Lower BBB penetration |
Comparison with Analogous Compounds
The compound’s uniqueness arises from its substitution pattern:
| Compound | Key Differences | Bioactivity |
|---|---|---|
| 6-Bromo-3-Me-THIQ | Methyl at position 3 | Lower D2 affinity (IC₅₀: 200 nM) |
| 8-Bromo-7-Me-THIQ | Bromine at position 8 | Enhanced anticancer activity |
| 6-Chloro-1-Me-THIQ | Chlorine instead of bromine | Reduced antimicrobial potency |
Future Research Directions
-
Target Identification: Elucidate interactions with neurodegenerative disease biomarkers (e.g., α-synuclein).
-
Prodrug Development: Improve oral bioavailability via ester prodrugs.
-
Combination Therapies: Synergistic studies with existing antibiotics or antiparkinsonian agents.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume